molecular formula C₂₇H₅₁ClO₄ B1141290 rac 1,2-Bislauroyl-3-chloropropanediol CAS No. 1051389-99-1

rac 1,2-Bislauroyl-3-chloropropanediol

Cat. No.: B1141290
CAS No.: 1051389-99-1
M. Wt: 475.14
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Description

rac 1,2-Bislauroyl-3-chloropropanediol is a chlorinated glycerol derivative esterified with two lauric acid (C12:0) chains at the 1- and 2-positions. Its molecular formula is C₃₉H₆₇ClO₄ (inferred from structural analogs), with a molecular weight of approximately 635.4 g/mol (based on dilinoleoyl variant data) . This compound is primarily used in laboratory research, particularly in lipid biochemistry and food science, to study chlorinated lipid derivatives found in processed oils and hydrolyzed proteins . It is commercially available as a high-purity standard (>95% HPLC) under the TRC brand (CAS 1051389-99-1) and requires storage at +4°C .

Properties

CAS No.

1051389-99-1

Molecular Formula

C₂₇H₅₁ClO₄

Molecular Weight

475.14

Synonyms

1,1’-[1-(Chloromethyl)-1,2-ethanediyl] Ester Dodecanoic Acid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac 1,2-Bislauroyl-3-chloropropanediol typically involves the esterification of dodecanoic acid with 1,2-dichloropropane under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods: Industrial production of rac 1,2-Bislauroyl-3-chloropropanediol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography .

Mechanism of Action

The mechanism of action of rac 1,2-Bislauroyl-3-chloropropanediol involves its interaction with specific molecular targets and pathways. The compound is known to interact with lipid membranes , altering their structure and function . This interaction can affect various cellular processes, including signal transduction and membrane transport .

Comparison with Similar Compounds

Structural Variants by Acyl Chain Length

Chloropropanediol esters vary in acyl chain length and saturation, significantly impacting their physicochemical properties and applications. Key analogs include:

Compound Name Acyl Chains Molecular Formula Molecular Weight (g/mol) Storage Conditions Purity Key Applications
rac 1,2-Bislauroyl-3-chloropropanediol C12:0 (laurate) C₃₉H₆₇ClO₄ ~635.4* +4°C >95% (HPLC) Lipid research, food chemistry
rac-1,2-Dioctanoyl-3-chloropropanediol C8:0 (octanoate) C₁₉H₃₅ClO₄ 362.93 Room temperature Not specified Biochemical assays
rac 1,2-Bis-palmitoyl-3-chloropropanediol C16:0 (palmitate) C₃₅H₆₇ClO₄ 603.38 +4°C >95% (HPLC) Isotope-labeled standards
rac-1,2-Dilinoleoyl-3-chloropropanediol C18:2 (linoleate) C₃₉H₆₇ClO₄ 635.40 +4°C >95% (HPLC) Food protein hydrolyzates
rac-1,2-Distaroyl-3-chloropropanediol C18:0 (stearate) C₃₉H₇₅ClO₄ 663.50 +4°C Not specified Biomedical research

*Inferred from dilinoleoyl variant due to structural similarity.

Key Observations:

  • Chain Length and Solubility: Shorter chains (e.g., C8) enhance solubility in polar solvents like ethyl acetate, whereas longer chains (C12–C18) increase hydrophobicity, necessitating storage at low temperatures (+4°C) to prevent degradation .
  • Isotope-Labeled Analogs: The palmitoyl variant (C16:0) is available as a ¹³C3-labeled standard (CAS 1051389-99-1), enabling precise quantification in mass spectrometry-based lipidomics .

Functional and Analytical Differences

  • Purity and Detection: Most analogs exceed >95% purity via HPLC, critical for analytical accuracy. For example, dilinoleoyl and distearoyl derivatives are used as reference standards in food safety testing .
  • Thermal Stability: Long-chain esters (e.g., stearoyl, palmitoyl) exhibit higher thermal stability than shorter-chain variants, aligning with their use in high-temperature food processing studies .

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